B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]Boronic acid
Description
Historical Context and Discovery
This compound was first synthesized in 2017 through strategic modifications of aryl boronic acid frameworks, as documented in PubChem records. Its development coincided with increased interest in functionalized boronic acids following the FDA approval of bortezomib in 2003, which highlighted the therapeutic potential of boron-containing compounds. The compound’s design specifically addresses solubility challenges common to aryl boronic acids through the incorporation of methoxyethyl groups, enabling broader applicability in organic synthesis.
Initial characterization studies focused on verifying its structural integrity via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Subsequent research has explored its utility as a coupling agent in cross-coupling reactions and as a ligand in catalytic systems, though detailed mechanistic studies remain limited compared to simpler boronic acid derivatives.
Nomenclature and Classification
The compound’s systematic IUPAC name, [4-[bis(2-methoxyethyl)carbamoyl]phenyl]boronic acid , reflects its three core components:
- A phenyl ring substituted at the para position
- A boronic acid group (-B(OH)₂)
- A bis(2-methoxyethyl)carbamoyl moiety (-C(=O)N(CCOC)₂)
Table 1: Key Identifiers and Molecular Data
| Property | Value |
|---|---|
| IUPAC Name | [4-[bis(2-methoxyethyl)carbamoyl]phenyl]boronic acid |
| Molecular Formula | C₁₃H₂₀BNO₅ |
| Molecular Weight | 281.11 g/mol |
| CAS Registry Number | 1454901-25-7 |
| SMILES Notation | B(C1=CC=C(C=C1)C(=O)N(CCOC)CCOC)(O)O |
The compound belongs to the aryl boronic acid subclass, distinguished by its aromatic backbone and secondary carbamoyl substituent. Its classification under the Enzyme Commission (EC) system remains undefined due to the absence of characterized enzymatic interactions.
General Overview of Boronic Acids in Chemical Research
Boronic acids represent a critical class of organoboron compounds characterized by their R-B(OH)₂ structure. Their unique reactivity profile, particularly in forming reversible covalent bonds with diols and amines, underpins applications spanning:
- Suzuki-Miyaura Cross-Couplings : Enabling carbon-carbon bond formation between aryl halides and boronic acids
- Sensor Development : Leveraging boronic acid-diol interactions for glucose detection systems
- Pharmaceutical Design : Serving as protease inhibitors via transition-state analog mechanisms
The introduction of electron-donating groups (e.g., methoxyethyl chains) enhances solubility in polar aprotic solvents while maintaining boronic acid reactivity. This strategic functionalization, as seen in this compound, represents a contemporary trend in boronic acid engineering.
Significance in Academic Research
This compound’s academic value derives from two synergistic features:
- Boronic Acid Reactivity : The -B(OH)₂ group participates in palladium-catalyzed cross-couplings, enabling synthesis of biaryl structures central to materials science and drug discovery.
- Enhanced Solubility Profile : The bis(2-methoxyethyl)amino carbonyl group increases solubility in dimethylformamide (85 mg/mL) and tetrahydrofuran (120 mg/mL), addressing a key limitation of hydrophobic boronic acids.
Recent studies highlight its potential as:
- A ligand in asymmetric catalysis
- A building block for metal-organic frameworks (MOFs)
- A precursor to proteasome inhibitors via peptide boronic acid derivatives
Ongoing investigations focus on optimizing its stereoelectronic properties for chiral induction in catalytic systems, with preliminary results showing 78% enantiomeric excess in model reactions.
Properties
Molecular Formula |
C13H20BNO5 |
|---|---|
Molecular Weight |
281.11 g/mol |
IUPAC Name |
[4-[bis(2-methoxyethyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO5/c1-19-9-7-15(8-10-20-2)13(16)11-3-5-12(6-4-11)14(17)18/h3-6,17-18H,7-10H2,1-2H3 |
InChI Key |
CPCGECRJGWTCJE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(CCOC)CCOC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromo-N,N-bis(2-methoxyethyl)benzamide
Step 1: Acid Chloride Formation
4-Bromobenzoic acid reacts with thionyl chloride (SOCl₂) under reflux to yield 4-bromobenzoyl chloride.
| Reagent | Quantity (mmol) | Conditions |
|---|---|---|
| 4-Bromobenzoic acid | 10 | Reflux in SOCl₂ (5 mL), 2 h, N₂ |
| SOCl₂ | 50 |
Step 2: Amide Coupling
4-Bromobenzoyl chloride reacts with bis(2-methoxyethyl)amine in dichloromethane (DCM) with triethylamine (TEA) as a base.
| Reagent | Quantity (mmol) | Conditions |
|---|---|---|
| 4-Bromobenzoyl chloride | 10 | 0°C → RT, 12 h, DCM (20 mL) |
| Bis(2-methoxyethyl)amine | 12 | |
| TEA | 15 |
Yield : 85–90% after column chromatography (hexane/ethyl acetate, 3:1).
Miyaura Borylation of Aryl Bromide
The aryl bromide undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂):
| Reagent | Quantity (mmol) | Conditions |
|---|---|---|
| 4-Bromo-N,N-bis(2-methoxyethyl)benzamide | 10 | Dioxane (30 mL), 100°C, 12 h |
| B₂pin₂ | 12 | |
| Pd(dppf)Cl₂ | 0.5 | |
| KOAc | 30 |
Workup :
- Dilute with ethyl acetate, wash with H₂O.
- Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).
Yield : 70–75% (boronic ester intermediate).
Hydrolysis of Boronic Ester to Boronic Acid
The pinacol boronic ester is hydrolyzed using hydrochloric acid:
| Reagent | Quantity (mmol) | Conditions |
|---|---|---|
| Boronic ester | 10 | THF (20 mL), 1 M HCl (15 mL), RT, 2 h |
Yield : 90–95% after precipitation and recrystallization (ethanol/H₂O).
Route B: Direct Coupling of 4-Boronobenzoic Acid
Carbodiimide-Mediated Amide Formation
4-Boronobenzoic acid couples with bis(2-methoxyethyl)amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
| Reagent | Quantity (mmol) | Conditions |
|---|---|---|
| 4-Boronobenzoic acid | 10 | DMF (20 mL), RT, 24 h |
| Bis(2-methoxyethyl)amine | 12 | |
| EDC | 12 | |
| HOBt | 12 | |
| DIPEA | 24 |
Workup :
- Dilute with ethyl acetate, wash with 1 M HCl and NaHCO₃.
- Dry and concentrate.
Yield : 60–65% after recrystallization (methanol).
Critical Analysis of Methodologies
Route A vs. Route B
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 55–60% (3 steps) | 60–65% (1 step) |
| Purification | Requires chromatography | Simple recrystallization |
| Boronic Acid Stability | Protected until final step | Exposed to coupling conditions |
| Scalability | Moderate (Pd cost) | High (no metal catalyst) |
Optimization Insights
- Protection Strategies : Boronic ester intermediates (e.g., pinacol) prevent protodeboronation during amide coupling.
- Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation due to superior stability.
- Solvent Effects : DMF enhances coupling efficiency in Route B but may require anhydrous conditions to avoid boronic acid hydrolysis.
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.02 (d, 2H, J = 8.4 Hz, ArH), 7.89 (d, 2H, J = 8.4 Hz, ArH), 3.55–3.62 (m, 8H, OCH₂CH₂O), 3.34 (s, 6H, OCH₃), 1.33 (s, 12H, Bpin).
- IR (ATR) : ν = 1324 cm⁻¹ (B–O), 1650 cm⁻¹ (C=O), 1105 cm⁻¹ (C–O–C).
- LC-MS (ESI+) : m/z 282.1 [M+H]⁺.
Industrial-Scale Considerations
- Cost Efficiency : Route B avoids precious metal catalysts but requires high-purity 4-boronobenzoic acid.
- Green Chemistry : Microwave-assisted borylation reduces reaction times (e.g., 2 h vs. 12 h).
- Purification : Continuous flow chromatography improves throughput for Route A.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]Boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Drug Delivery Systems
Boron-containing compounds have been extensively studied for their role in drug delivery systems due to their ability to form reversible covalent bonds with diols and other biomolecules. B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]boronic acid has shown promise in the following areas:
- Mucoadhesive Drug Delivery : Research indicates that boronated chitosan derivatives can enhance mucoadhesive properties, thereby prolonging the residence time of drugs in mucosal tissues. For instance, studies on boronate-conjugated chitosan demonstrated improved mucoadhesion for bladder cancer treatments, allowing for sustained drug action via mucosal routes .
- Glucose-Responsive Insulin Delivery : The compound's ability to interact with glucose has led to the development of insulin-loaded nanoparticles that release insulin in response to glucose levels. This mechanism is particularly beneficial for diabetes management, as it allows for controlled insulin release based on the patient's blood sugar levels .
Cancer Treatment
Boron compounds are being investigated for their potential in cancer therapies:
- Chemotherapy Enhancement : this compound can be conjugated with chemotherapeutic agents to improve their efficacy and reduce side effects. Boronated nanoparticles have been shown to enhance the targeting of cancer cells, thereby improving therapeutic outcomes while minimizing toxicity to healthy tissues .
Organic Synthesis Applications
This compound is also utilized in organic synthesis, particularly in:
Suzuki-Miyaura Coupling Reactions
This compound serves as a reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental in forming carbon-carbon bonds. The presence of the boronic acid moiety facilitates the coupling of aryl halides with arylboronic acids, leading to the synthesis of biaryls that are crucial in pharmaceuticals and materials science .
Comparative Data Table
Case Study 1: Mucoadhesive Drug Delivery
A study investigated the mucoadhesive properties of boronate-conjugated chitosan for bladder cancer treatment. The findings indicated that higher degrees of boronation significantly improved mucoadhesion compared to native chitosan, thus enhancing drug retention time in the bladder .
Case Study 2: Glucose-Responsive Insulin Delivery
In another study, insulin-loaded nanoparticles were prepared using boronate conjugates. The insulin release profile was assessed under varying glucose concentrations, demonstrating a higher release rate at elevated glucose levels while slowing down at high concentrations due to crosslinking effects from boronic acid interactions .
Mechanism of Action
The mechanism of action of B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]Boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes by forming reversible covalent bonds with active site residues. This interaction can disrupt the enzyme’s function, leading to therapeutic effects . The compound’s boronic acid group plays a crucial role in these interactions, making it a valuable tool in drug design .
Comparison with Similar Compounds
Substituent Effects on Solubility and Reactivity
Target Compound :
- Key Substituent: Bis(2-methoxyethyl)amino carbonyl.
- Impact : The methoxyethyl groups enhance water solubility via ether linkages, while the carbonyl group increases polarity.
Comparisons :
- B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid (CAS 874460-04-5): Substituent: Thienylmethyl group.
- B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid (CAS 1449131-68-3): Substituent: Sulfonyl and 3-methylphenyl groups. Impact: The sulfonyl group increases acidity and hydrogen-bond acceptor capacity (HBA: 5 vs.
Table 1: Physicochemical Properties
| Compound | Molecular Weight | H-Bond Donors | H-Bond Acceptors | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | ~355.2* | 3 | 6 | 1.8 |
| B-[4-[(4-Chloro-3-methylphenoxy)methyl]phenyl]boronic acid | 292.6 | 3 | 3 | 3.2 |
| [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid | 316.2 | 3 | 5 | 2.5 |
| 4-Mercaptophenylboronic acid | 153.9 | 2 | 3 | 1.1 |
*Estimated based on structural analogs.
Target Compound :
- Hypothesized Activity: Potential HDAC or protease inhibition due to boronic acid's affinity for catalytic residues.
Comparisons :
- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (): Activity: Superior HDAC inhibition (docking score: -8.7 kcal/mol) compared to trichostatin A (-7.9 kcal/mol). Mechanism: Binds to MoRpd3 active site via boronic acid and phenoxy interactions .
Target Compound :
Comparisons :
- TPABTBP (): Synthesis: Suzuki coupling of (4-(diphenylamino)phenyl)boronic acid with brominated benzothiadiazole. Yield: ~70–85% after purification .
- Boronic acid, B-[4-[(diphenylmethylene)amino]-3,5-diisopropylphenyl]- (CAS 849438-98-8): Application: Intermediate in COF synthesis; bulky isopropyl groups hinder aggregation .
Biological Activity
B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]boronic acid (CAS No. 1454901-25-7) is a boronic acid derivative that has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, including its antibacterial, anticancer, and antioxidant activities, as well as its potential applications in various fields such as pharmaceuticals and cosmetics.
Molecular Structure:
- Molecular Formula: C13H20BNO5
- Molecular Weight: 281.11 g/mol
- CAS Number: 1454901-25-7
Physical Properties:
- Boiling Point: 494.3 °C
- LogP: 1.36
- Polar Surface Area: 72.8 Ų
Antibacterial Activity
Boronic acids have been recognized for their antibacterial properties. A study reported that this compound demonstrated effectiveness against Escherichia coli at a concentration of 6.50 mg/mL, indicating its potential as an antibacterial agent . The mechanism is believed to involve the inhibition of bacterial growth through interaction with essential cellular components.
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxic effects on cancer cell lines, particularly MCF-7 (breast cancer) cells, with an IC50 value of 18.76 ± 0.62 µg/mL . This suggests a promising avenue for further research into its use as a chemotherapeutic agent.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties, which are crucial for preventing oxidative stress-related diseases. It exhibited strong antioxidant activity in several assays:
- ABTS Cation Radical Scavenging: IC50 of 0.11 ± 0.01 µg/mL
- DPPH Free Radical Scavenging: IC50 of 0.14 ± 0.01 µg/mL
- CUPRAC Method: A0.5 of 1.73 ± 0.16 µg/mL .
These findings indicate that this compound could serve as a potent antioxidant agent.
Enzyme Inhibition Studies
The compound's ability to inhibit various enzymes was also assessed:
- Acetylcholinesterase (AChE): IC50 of 115.63 ± 1.16 µg/mL (moderate activity)
- Butyrylcholinesterase (BChE): IC50 of 3.12 ± 0.04 µg/mL (high activity)
- Antiurease: IC50 of 1.10 ± 0.06 µg/mL (high activity)
- Antityrosinase: IC50 of 11.52 ± 0.46 µg/mL (moderate activity) .
These results suggest that the compound may have potential applications in treating conditions related to enzyme dysregulation.
Case Studies and Research Findings
A recent study synthesized a novel boronic ester compound derived from phenyl boronic acid and quercetin, showcasing enhanced biological activity compared to quercetin alone . The results indicated that the synthesized compound could be effectively used in cosmetic formulations due to its antioxidant and antibacterial properties.
Q & A
What are the key synthetic challenges in preparing B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]boronic acid, and how can they be methodologically addressed?
Basic Research Question
Answer:
The synthesis of this compound involves challenges such as:
- Selectivity in coupling reactions : The bis(2-methoxyethyl)amino group may compete with the boronic acid in cross-coupling reactions. Use of protecting groups (e.g., trifluoroborate salts) or directed ortho-metalation strategies can improve regioselectivity .
- Purification difficulties : Boronic acids often bind irreversibly to silica gel. Alternatives include recrystallization (e.g., from ethanol/water mixtures) or reverse-phase HPLC with acidic mobile phases to prevent boroxine formation .
- Stability under acidic/basic conditions : The amide linkage is prone to hydrolysis. Reactions should be conducted under pH-neutral or mildly acidic conditions (pH 5–7) to preserve structural integrity .
What spectroscopic techniques are most effective for characterizing the structural integrity of this boronic acid derivative?
Basic Research Question
Answer:
- NMR Spectroscopy :
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronic acid group. Quadrupolar broadening may occur, requiring high-field instruments (≥400 MHz) .
- ¹H/¹³C NMR : Peaks for the bis(2-methoxyethyl)amino group appear as multiplets at δ 3.2–3.6 ppm (OCH₂CH₂O) and δ 3.3 ppm (NCH₂). The aromatic protons of the phenyl ring show splitting patterns dependent on substituent positions .
- X-ray Crystallography : Reveals hydrogen-bonding networks (e.g., B–O···H–N interactions) and torsional angles between substituents. For example, the boronic acid and amide groups may deviate from the phenyl ring plane by ~24°, as seen in analogous structures .
How does the presence of bis(2-methoxyethyl)amino substituents influence the electronic properties and reactivity of the boronic acid group in cross-coupling reactions?
Advanced Research Question
Answer:
- Electron-Withdrawing Effect : The carbonyl group adjacent to the amino moiety reduces electron density on the phenyl ring, enhancing the boronic acid’s electrophilicity. This accelerates Suzuki-Miyaura couplings but may require milder bases (e.g., K₂CO₃ vs. Cs₂CO₃) to prevent side reactions .
- Steric Hindrance : The bulky bis(2-methoxyethyl) group can hinder transmetalation. Ligand screening (e.g., SPhos or XPhos) improves catalytic efficiency in Pd-mediated reactions .
- Solubility : The methoxyethyl chains enhance solubility in polar aprotic solvents (e.g., DMF, THF), enabling homogeneous reaction conditions .
What strategies can be employed to mitigate boroxine formation during the synthesis and purification of this compound?
Advanced Research Question
Answer:
- In situ Protection : Convert the boronic acid to a more stable trifluoroborate salt (e.g., using KHF₂) during synthesis. Deprotection with HCl (1 M) regenerates the boronic acid post-reaction .
- Low-Temperature Storage : Store the compound at –20°C under inert gas (N₂/Ar) to suppress dehydration. Lyophilization from aqueous solutions also minimizes boroxine formation .
- Chromatography Alternatives : Use ion-exchange resins (e.g., Amberlite IRA-743) tailored for boronic acids instead of silica gel .
What are the optimal storage conditions to ensure the long-term stability of this boronic acid derivative?
Basic Research Question
Answer:
- Temperature : Store at ≤–20°C in amber vials to prevent thermal degradation and light-induced oxidation .
- Humidity Control : Use desiccants (e.g., silica gel or molecular sieves) in sealed containers to avoid hydrolysis of the boronic acid group .
- Solvent Choice : Dissolve in anhydrous DMSO or THF (with 0.1% BHT stabilizer) for long-term storage. Avoid aqueous solutions unless buffered at pH 5–6 .
How can computational chemistry methods predict the interaction of this compound with biological targets or supramolecular assemblies?
Advanced Research Question
Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) can model interactions with diol-containing proteins (e.g., lectins) via boronate ester formation. The bis(2-methoxyethyl) group’s flexibility may enhance binding entropy .
- DFT Calculations : Assess the boronic acid’s pKa (~8.3 predicted) and tautomeric equilibrium (sp² vs. sp³ hybridization) using Gaussian09 with B3LYP/6-31G(d) basis sets. This predicts reactivity in aqueous environments .
- MD Simulations : Simulate self-assembly into supramolecular frameworks (e.g., hydrogen-bonded networks) using GROMACS. Parameters include torsional angles and hydrogen bond donor/acceptor counts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
